molecular formula C17H12F2N2O2S2 B2941172 (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate CAS No. 1396890-53-1

(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate

Cat. No. B2941172
CAS RN: 1396890-53-1
M. Wt: 378.41
InChI Key: SDGGTYMMLXQAHC-ONEGZZNKSA-N
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Description

(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate, also known as DFBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBTA belongs to the class of azetidin-3-yl compounds and is synthesized using a specific method that involves the reaction of 4,6-difluorobenzo[d]thiazol-2-amine with thiophene-2-carbaldehyde.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound's chemical reactivity and synthetic pathways are of significant interest. For instance, Yavari et al. (2017) demonstrated the synthesis of functionalized arylthio-acrylates from 2-methylbenzothiazole and alkyl propiolates in aqueous alcohol. This study provides a foundation for understanding the synthesis processes involving similar compounds (Yavari et al., 2017).

Applications in Material Science

  • The compound's derivatives have potential applications in material science. For example, Wang et al. (2014) focused on the synthesis of a liquid crystal thiophene monomer, highlighting its application in creating materials with specific optical properties (Wang et al., 2014).

Polymerization and Photoinitiators

  • Thiophene and polythiophene derivatives, related to the compound , have been utilized as photoinitiators for radical and cationic polymerization. Xiao et al. (2013) explored their efficiency under various irradiation sources, indicating their role in advanced polymerization processes (Xiao et al., 2013).

Potential in Developing Novel Materials

  • The structural aspects of similar compounds offer insights into developing novel materials with unique properties. For instance, McInturff et al. (2013) investigated the conversion of methyl acrylate with diols to form specific lactones, hinting at the potential of similar acrylate compounds in material synthesis (McInturff et al., 2013).

Applications in Heterocyclic Chemistry

  • The compound is closely related to heterocyclic chemistry, where its derivatives find applications. For example, research by Shams et al. (2011) into novel antimicrobial dyes based on tetrahydrobenzo[b]thiophene systems, a related structure, underscores its relevance in this field (Shams et al., 2011).

properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S2/c18-10-6-13(19)16-14(7-10)25-17(20-16)21-8-11(9-21)23-15(22)4-3-12-2-1-5-24-12/h1-7,11H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGGTYMMLXQAHC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate

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